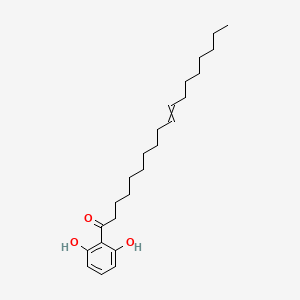![molecular formula C21H22N4O2S B12521839 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid CAS No. 834881-84-4](/img/structure/B12521839.png)
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid is a complex organic compound characterized by the presence of amino groups, aromatic rings, and a sulfanyl group.
Preparation Methods
The synthesis of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic core: The initial step involves the synthesis of the aromatic core, which can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the amino groups.
Introduction of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the aromatic core.
Formation of the propanoic acid moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups and aromatic rings make the compound susceptible to electrophilic and nucleophilic substitution reactions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s amino groups and aromatic rings make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid include:
3-Phenylpropanoic acid: This compound has a similar propanoic acid moiety but lacks the amino and sulfanyl groups.
4-Aminophenylpropanoic acid: This compound contains an amino group but does not have the sulfanyl group.
2,5-Bis(4-aminophenyl)thiophene: This compound has a thiophene ring instead of the propanoic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
834881-84-4 |
|---|---|
Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[2,5-bis(4-aminoanilino)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H22N4O2S/c22-14-1-5-16(6-2-14)24-18-9-10-19(20(13-18)28-12-11-21(26)27)25-17-7-3-15(23)4-8-17/h1-10,13,24-25H,11-12,22-23H2,(H,26,27) |
InChI Key |
GOWBZJARNSCDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC(=C(C=C2)NC3=CC=C(C=C3)N)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
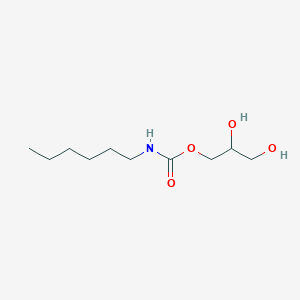
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
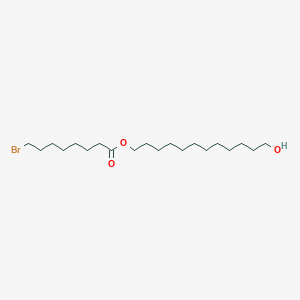

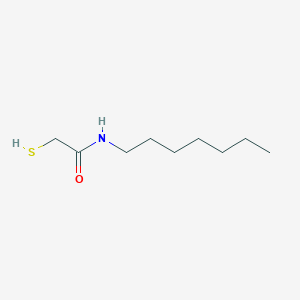
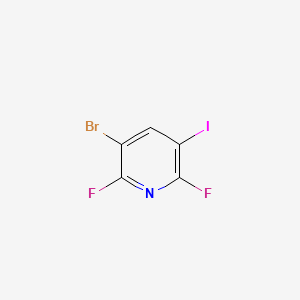
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)

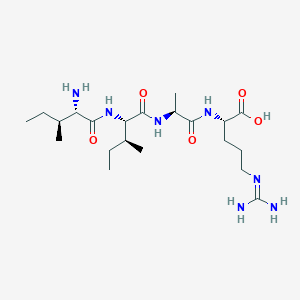
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
